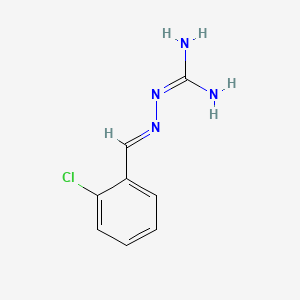
Sephin1
説明
イセルグスタットは、セフィン1としても知られる、医薬品研究の分野で大きな注目を集めている低分子化合物です。これはグアナベンゾの誘導体ですが、グアナベンゾとは異なり、α2アドレナリン作動性活性を持ちません。イセルグスタットは主に、ホスファターゼ調節サブユニットPPP1R15A(R15A)の選択的阻害剤としての役割で知られています。 この阻害は、細胞ストレス応答の管理に不可欠なeIF2αリン酸化の保護的応答を延長します .
2. 製法
合成経路と反応条件: イセルグスタットの合成には、2-クロロベンズアルデヒドとヒドラジンカルボキシミダミドの反応が含まれます。反応は通常、穏やかな条件下、多くの場合、エタノールまたはメタノールなどの適切な溶媒の存在下で進行します。 生成物は、再結晶またはクロマトグラフィーによって精製され、高純度が達成されます .
工業生産方法: イセルグスタットの工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、工業用グレードの溶媒と試薬が使用され、反応条件を厳密に管理することで、一貫性と純度が確保されます。 最終生成物は、HPLCやNMR分光法などの厳格な品質管理対策を受けて、その同一性と純度が確認されます .
反応の種類:
酸化: イセルグスタットは酸化反応、特にヒドラジンカルボキシミダミド部分で酸化を受ける可能性があります。
還元: この化合物は特定の条件下で還元される可能性がありますが、これはあまり一般的ではありません。
置換: イセルグスタットは置換反応、特にクロロフェニル基を含む置換反応に参加することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: 水酸化ナトリウムなどの試薬またはその他の塩基は、置換反応を促進することができます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化は対応する酸化物を生成する可能性があり、置換反応は分子にさまざまな官能基を導入する可能性があります .
4. 科学研究における用途
イセルグスタットは、幅広い科学研究用途があります。
化学: ホスファターゼ調節サブユニットの阻害を研究するためのモデル化合物として使用されます。
生物学: イセルグスタットは、細胞ストレス応答とタンパク質の誤った折り畳み疾患に関連する研究で使用されています。
医学: この化合物は、筋肉の変性とタンパク質の凝集を減らすことで、眼咽頭筋ジストロフィーや筋萎縮性側索硬化症などの治療に有望であることが示されています
科学的研究の応用
Icerguastat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of phosphatase regulatory subunits.
Biology: Icerguastat is employed in research related to cellular stress responses and protein misfolding diseases.
Medicine: The compound has shown promise in treating conditions like oculopharyngeal muscular dystrophy and amyotrophic lateral sclerosis by reducing muscle degeneration and protein aggregation
Industry: Icerguastat is used in the development of therapeutic agents targeting neurodegenerative diseases.
作用機序
イセルグスタットは、ホスファターゼ調節サブユニットPPP1R15Aを選択的に阻害することでその効果を発揮します。この阻害は、eIF2αの脱リン酸化を防ぎ、統合ストレス応答(ISR)を延長します。ISRは、ストレス条件下でタンパク質と細胞のバランスを回復させることを目的とした細胞メカニズムです。 活性なISRを維持することにより、イセルグスタットは細胞をタンパク質の誤った折り畳みと凝集の毒性効果から保護するのに役立ちます .
類似の化合物:
グアナベンゾ: α2アドレナリン作動性活性を示すイセルグスタットの親化合物。
サラブリナル: eIF2αの脱リン酸化を阻害する別の化合物ですが、異なるメカニズムで作用します。
チュニカマイシン: タンパク質の折り畳み応答を誘導する化合物ですが、PPP1R15Aには選択的ではありません。
イセルグスタットの独自性: イセルグスタットは、PPP1R15Aを選択的に阻害することが独特であり、他の経路に影響を与えることなくISRの標的化された延長を可能にします。 この選択性により、潜在的な副作用が軽減され、神経変性疾患やタンパク質の誤った折り畳み疾患の治療における治療の可能性が高まります .
生化学分析
Biochemical Properties
Sephin1 interacts with the protein PPP1R15A, a stress-induced regulatory subunit of the protein phosphatase 1 complex that dephosphorylates eIF2α . This interaction prolongs the phosphorylation of eIF2α, thereby enhancing the integrated stress response .
Cellular Effects
This compound has been shown to have protective effects on oligodendrocytes, reducing the cytotoxic impact of inflammation on these cells . It also attenuates the IRE1 branch of the endoplasmic reticulum unfolded protein response .
Molecular Mechanism
This compound inhibits the dephosphorylation of eIF2α by interacting with PPP1R15A . This prolongs the integrated stress response, allowing for the synthesis of protective proteins and reducing global protein translation .
Dosage Effects in Animal Models
In a mouse model of multiple sclerosis, this compound delayed the onset of clinical symptoms, which correlated with a prolonged integrated stress response, reduced oligodendrocyte and axon loss, as well as diminished T cell presence in the CNS .
Metabolic Pathways
This compound is involved in the integrated stress response pathway, where it interacts with the enzyme eIF2α and the protein PPP1R15A .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Icerguastat involves the reaction of 2-chlorobenzaldehyde with hydrazinecarboximidamide. The reaction typically proceeds under mild conditions, often in the presence of a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods: Industrial production of Icerguastat follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including HPLC and NMR spectroscopy, to confirm its identity and purity .
Types of Reactions:
Oxidation: Icerguastat can undergo oxidation reactions, particularly at the hydrazinecarboximidamide moiety.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Icerguastat can participate in substitution reactions, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .
類似化合物との比較
Guanabenz: The parent compound of Icerguastat, known for its α2-adrenergic activity.
Salubrinal: Another compound that inhibits eIF2α dephosphorylation but through a different mechanism.
Tunicamycin: A compound that induces the unfolded protein response but is not selective for PPP1R15A.
Uniqueness of Icerguastat: Icerguastat is unique in its selective inhibition of PPP1R15A, which allows for a targeted prolongation of the ISR without affecting other pathways. This selectivity reduces potential side effects and enhances its therapeutic potential in treating neurodegenerative and protein misfolding diseases .
特性
IUPAC Name |
2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c9-7-4-2-1-3-6(7)5-12-13-8(10)11/h1-5H,(H4,10,11,13)/b12-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWJALXSRRSUHR-LFYBBSHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783356 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
951441-04-6, 13098-73-2 | |
| Record name | IFB-088 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951441046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icerguastat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16932 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NSC65390 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ICERGUASTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M998304JB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


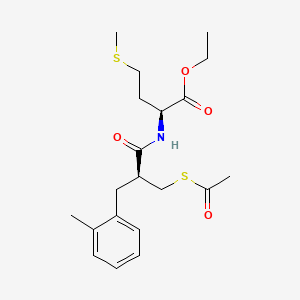
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)

![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
![1-(3,5-dichlorophenyl)-3-[[4-(1H-imidazol-5-ylmethyl)phenyl]methyl]urea](/img/structure/B1681547.png)
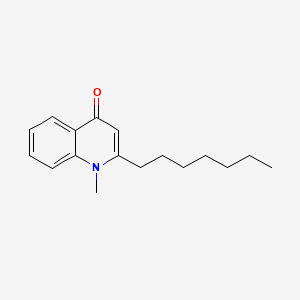
![[(8S,9S,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate](/img/structure/B1681552.png)
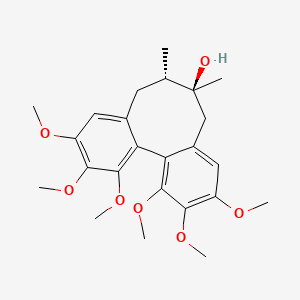

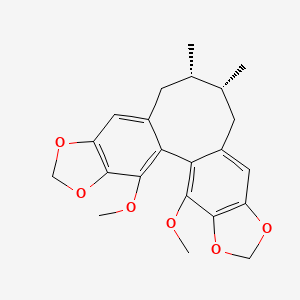
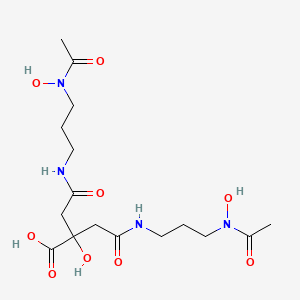
![(5E,9Z)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-10-carbaldehyde](/img/structure/B1681560.png)
